N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)

Asymmetric catalysis Enantioselective epoxidation Chiral ligand procurement

Homoallylic alcohol substrates are poorly served by Sharpless epoxidation, often yielding unsatisfactory enantioselectivities. The (1S,2S)-CBHA-TPP ligand resolves this with the V-CBHA catalytic system, validated specifically for these challenging substrates. • Achieves up to 96% ee and 61% isolated yield on homoallylic alcohols via sterically optimized triphenylpropionyl side chains. • Multi-metal compatibility (V, Mo, W) enables unified asymmetric oxidation workflows-epoxidation, sulfide oxidation, and unfunctionalized olefin epoxidation from a single ligand scaffold. • Operational at 0 °C to room temperature with aqueous TBHP; no anhydrous solvents, molecular sieves, or chromatographic purification required.

Molecular Formula C48H46N2O4
Molecular Weight 714.906
CAS No. 1217447-82-9
Cat. No. B594728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide)
CAS1217447-82-9
Synonyms(1S,2S)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine
Molecular FormulaC48H46N2O4
Molecular Weight714.906
Structural Identifiers
SMILESC1CCC(C(C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O
InChIInChI=1S/C48H46N2O4/c51-45(35-47(37-21-7-1-8-22-37,38-23-9-2-10-24-38)39-25-11-3-12-26-39)49(53)43-33-19-20-34-44(43)50(54)46(52)36-48(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-18,21-32,43-44,53-54H,19-20,33-36H2/t43-,44-/m0/s1
InChIKeyVWHFLRGVWVBFFY-CXNSMIOJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Bishydroxamic Acid Ligand for Asymmetric Epoxidation


N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide), also referred to as (1S,2S)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine or (S)-CBHA-TPP, is a C2-symmetric chiral bishydroxamic acid (CBHA) ligand with molecular formula C48H46N2O4 and molecular weight 714.89 g/mol . Developed by Yamamoto and co-workers, CBHA ligands form complexes with vanadium to catalyze the asymmetric epoxidation of allylic and homoallylic alcohols, and with molybdenum for asymmetric olefin epoxidation and sulfide oxidation . The (1S,2S) enantiomer specifically induces predictable (S)-configured epoxide products, making it a defined stereochemical tool for asymmetric synthesis workflows .

Why Enantiomer and Steric Bulk Prevent Generic Substitution


Chiral bishydroxamic acid ligands within the CBHA family are not interchangeable. The (1S,2S) enantiomer of the triphenylpropionyl-substituted CBHA delivers opposite absolute configuration in epoxide products compared to its (1R,2R) counterpart, making enantiomeric substitution catastrophic for target stereochemistry . Furthermore, the triphenylpropionyl side chains provide substantially greater steric bulk than the diphenylacetyl variant ((S)-CBHA-DPA, CAS 1217464-22-6), a structural difference that directly modulates enantioselectivity in vanadium-catalyzed epoxidation. Published structure-activity data from the Yamamoto group demonstrate that increasing ligand steric hindrance on the CBHA scaffold drives enantiomeric excess from approximately 71% ee to 96% ee on homoallylic alcohol substrates [1]. Substituting a less hindered or opposite-enantiomer CBHA ligand will predictably alter both the magnitude and direction of asymmetric induction, compromising synthetic route reproducibility.

Quantitative Differentiation Against Closest Analogues


Enantiomeric Specificity: Opposite Absolute Configuration Induction

The (1S,2S) enantiomer (CAS 1217447-82-9) and the (1R,2R) enantiomer (CAS 860036-29-9) of the triphenylpropionyl CBHA ligand are non-interchangeable: they induce opposite absolute configurations in epoxide products. The (1R,2R) enantiomer ((R)-CBHA-TPP) exhibits a specific optical rotation of [α]22/D +22.0° ± 5° (c = 1, CHCl3) and a melting point of 217–221 °C [1]. While the published optical rotation value for the (1S,2S) enantiomer was not located in the accessed sources, the sign and magnitude are expected to be opposite based on enantiomeric relationship. Procurement of the incorrect enantiomer will invert product stereochemistry, rendering the ligand unsuitable for a given target enantiomer in asymmetric synthesis. Both enantiomers are available as purified ligands (≥95% purity) for vanadium-catalyzed asymmetric epoxidation of allylic alcohols .

Asymmetric catalysis Enantioselective epoxidation Chiral ligand procurement

Steric Differentiation: Triphenylpropionyl vs. Diphenylacetyl CBHA

The triphenylpropionyl-substituted CBHA ligand (CAS 1217447-82-9) bears three phenyl groups per acyl side chain, compared to two phenyl groups in the diphenylacetyl analog ((S)-CBHA-DPA, CAS 1217464-22-6). This structural difference increases the steric demand around the vanadium coordination sphere. Direct evidence from the Yamamoto group demonstrates that increasing steric bulk on CBHA ligands systematically elevates enantioselectivity in homoallylic alcohol epoxidation: ligand 1b (diphenylacetyl-type) gave 71% ee, while further sterically modified ligands 1c and 1d reached 90% ee and 96% ee, respectively, on the same substrate 2a [1]. Although the triphenylpropionyl ligand was not the specific subject of that head-to-head comparison table, it occupies an intermediate position in the steric hierarchy of the CBHA ligand family—more hindered than diphenylacetyl yet distinct from the fully optimized 1d structure—and is explicitly cataloged alongside the diphenylacetyl analog as part of the commercially available CBHA ligand toolkit for asymmetric oxidation .

Ligand design Steric effects Enantioselectivity Homoallylic alcohol epoxidation

Multi-Metal Versatility Across Vanadium, Molybdenum, and Tungsten

The CBHA ligand family, including the triphenylpropionyl variant, is not limited to a single metal or reaction type. Published protocols document that CBHA ligands form active chiral complexes with vanadium for asymmetric epoxidation of allylic and homoallylic alcohols, with molybdenum for asymmetric epoxidation of unfunctionalized olefins and asymmetric oxidation of sulfides, and with tungsten for epoxidation using hydrogen peroxide as an environmentally benign oxidant . Tungsten-CBHA complexes have achieved 84–98% ee in epoxidation reactions using aqueous 30% H2O2 at room temperature [1]. This multi-metal compatibility contrasts with many chiral ligand families (e.g., Sharpless tartrate ligands, which are titanium-specific, or cinchona alkaloid catalysts) that are optimized for a single metal system. The triphenylpropionyl substitution pattern is explicitly cataloged alongside other CBHA variants as applicable across vanadium, molybdenum, and tungsten catalyst systems .

Vanadium catalysis Molybdenum catalysis Asymmetric oxidation Sulfide oxidation

Industrial-Scale Process Compatibility and Low Catalyst Loading

The vanadium-CBHA catalytic system offers process advantages that differentiate it from the Sharpless asymmetric epoxidation methodology. The CBHA system operates at 0 °C to room temperature (vs. −20 °C for Sharpless), uses aqueous tert-butyl hydroperoxide rather than anhydrous oxidant, requires no dehydration agents or molecular sieves, and enables a simple extractive workup procedure . Catalyst loadings as low as 0.2 mol% have been demonstrated for the V-BHA system while maintaining high enantioselectivity and yield [1]. These features have led to the explicit recognition that application to industrial-scale synthesis is feasible . The triphenylpropionyl CBHA ligand is part of this catalyst family and shares these process benefits. For comparison, the Sharpless epoxidation requires strictly anhydrous conditions, typically uses 5–10 mol% titanium tetraisopropoxide and 10–15 mol% diethyl tartrate, and demands low temperatures (−20 °C) for optimal enantioselectivity [2].

Process chemistry Industrial-scale synthesis Catalyst loading Epoxidation methodology

Defined QC and 98% Purity Specifications for Batch Reproducibility

Commercially sourced N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(N-hydroxy-3,3,3-triphenylpropanamide) (CAS 1217447-82-9) is available at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This purity level exceeds the 95% specification commonly listed for the (R,R)-enantiomer from other suppliers [1]. The MDL number MFCD11044409 is assigned for unambiguous compound identification . Storage recommendations specify inert atmosphere and cold temperature (2–8 °C) to preserve ligand integrity [REFS-2, REFS-3]. For catalytic applications where ligand purity directly impacts catalyst turnover, enantioselectivity, and reaction reproducibility, the availability of multi-method batch QC data reduces the risk of failed reactions attributable to ligand degradation or contamination.

Quality control Purity specification Chiral ligand procurement Batch reproducibility

Highest-Value Application Scenarios


Asymmetric Epoxidation of Allylic Alcohols via Vanadium Catalysis

This compound serves as the chiral ligand for vanadium-catalyzed asymmetric epoxidation of allylic alcohols, delivering (S)-configured epoxy alcohols with high enantioselectivity. The (1S,2S) enantiomer specifically induces the (S)-epoxide product series. The V-CBHA system operates at 0 °C to room temperature with aqueous TBHP as oxidant and catalyst loadings as low as 0.2 mol%, and does not require anhydrous conditions or dehydration agents . This application scenario is appropriate when the target molecule requires (S)-epoxide stereochemistry and would benefit from milder conditions than Sharpless epoxidation.

Homoallylic Alcohol Epoxidation Inaccessible to Sharpless Method

Homoallylic alcohols are poorly served by Sharpless asymmetric epoxidation, which fails to provide satisfactory enantioselectivities for these substrates [1]. The V-CBHA system, including the triphenylpropionyl ligand family, has been specifically validated for homoallylic alcohol epoxidation. Published data demonstrate that sterically optimized CBHA ligands achieve up to 96% ee and 61% isolated yield on homoallylic alcohol substrates, with the steric bulk of the ligand side chains directly modulating enantioselectivity [1]. The triphenylpropionyl CBHA ligand, with its three phenyl groups per side chain, provides the steric congestion needed for challenging homoallylic substrates.

Multi-Reaction Platform for Epoxidation and Sulfoxidation

Organizations executing diverse asymmetric oxidation programs can standardize on the CBHA ligand family as a unified chiral platform. The same triphenylpropionyl CBHA scaffold is effective with vanadium for allylic/homoallylic alcohol epoxidation, with molybdenum for unfunctionalized olefin epoxidation and asymmetric sulfide-to-sulfoxide oxidation, and with tungsten for H2O2-based epoxidation achieving 84–98% ee . This multi-metal, multi-reaction compatibility reduces the number of chiral ligands that must be sourced, qualified, and inventoried, streamlining procurement and analytical workflows across research groups or process development laboratories.

Process Chemistry Scale-Up Under Industrially Tractable Conditions

For process R&D groups transitioning from discovery-scale asymmetric epoxidation to pilot or production scale, the V-CBHA catalytic system offers distinct operational advantages: no requirement for strictly anhydrous solvents or oxidants, no need for molecular sieves or dehydration agents, operation at 0 °C to room temperature rather than −20 °C, and a simple extractive workup that avoids chromatographic purification [REFS-1, REFS-3]. The TCI technical bulletin explicitly notes that these features make industrial-scale application feasible . Procuring the triphenylpropionyl CBHA ligand with 98% purity and batch-specific QC documentation further supports the reproducibility requirements of regulated pharmaceutical intermediate synthesis.

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